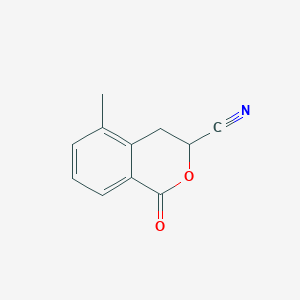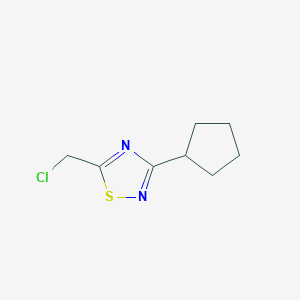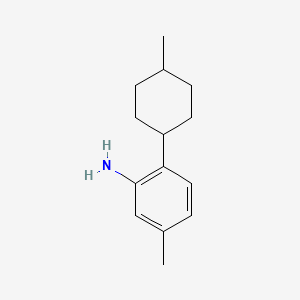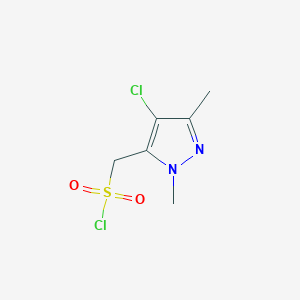
(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)methanesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)methanesulfonyl chloride is a chemical compound that belongs to the class of pyrazoles Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)methanesulfonyl chloride typically involves the chlorination of 1,3-dimethyl-5-pyrazolone followed by sulfonylation. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the sulfonylation step may involve methanesulfonyl chloride in the presence of a base like pyridine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the reactions and the availability of starting materials are crucial factors in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)methanesulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles like amines, thiols, and alcohols. Reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and bases like triethylamine or pyridine .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while reactions with thiols can produce sulfonyl thiolates.
Applications De Recherche Scientifique
(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)methanesulfonyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the development of bioactive molecules with potential therapeutic applications.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical agents.
Industry: The compound can be utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)methanesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is crucial for its role in various synthetic transformations, where it acts as a key intermediate .
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone: Used as an intermediate in the synthesis of zolazepam.
(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)methanesulfonyl chloride: Similar in structure but with an ethyl group instead of a methyl group.
Uniqueness
The uniqueness of (4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)methanesulfonyl chloride lies in its specific substitution pattern and the presence of both chloro and sulfonyl chloride groups. This combination of functional groups makes it a valuable intermediate for the synthesis of a wide range of bioactive and industrially relevant compounds .
Propriétés
Formule moléculaire |
C6H8Cl2N2O2S |
|---|---|
Poids moléculaire |
243.11 g/mol |
Nom IUPAC |
(4-chloro-2,5-dimethylpyrazol-3-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C6H8Cl2N2O2S/c1-4-6(7)5(10(2)9-4)3-13(8,11)12/h3H2,1-2H3 |
Clé InChI |
WUZBQKXCNNDRCF-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=C1Cl)CS(=O)(=O)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate hydrochloride](/img/structure/B13236717.png)

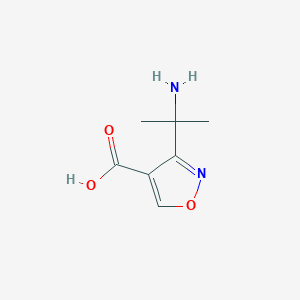
![3-{3,5-Dimethyl-4-[(methylamino)methyl]-1H-pyrazol-1-YL}-1$L^{6}-thiolane-1,1-dione hydrochloride](/img/structure/B13236730.png)
![3-Ethyl-1-[(3-hydroxypyrrolidin-3-yl)methyl]urea](/img/structure/B13236732.png)
![1-[6-(2-Methyl-1H-imidazol-1-YL)pyridin-3-YL]ethan-1-one](/img/structure/B13236741.png)

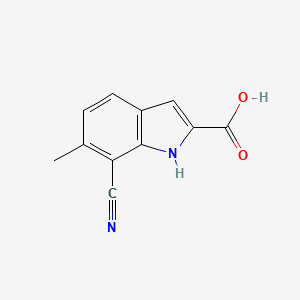
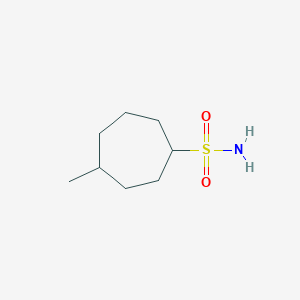
![Benzyl 3-[(chlorosulfonyl)methyl]morpholine-4-carboxylate](/img/structure/B13236770.png)
![1-[Ethyl(methyl)amino]butan-2-ol](/img/structure/B13236777.png)
